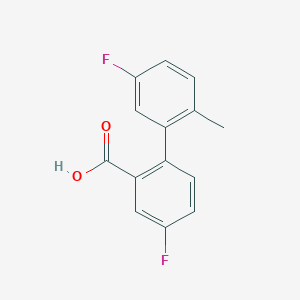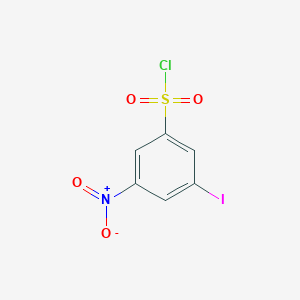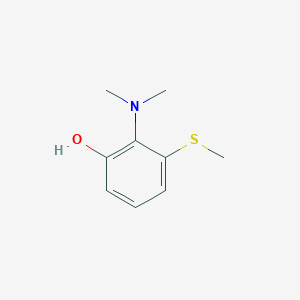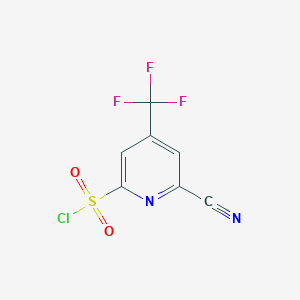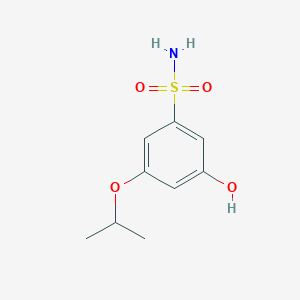![molecular formula C17H24BrN3O2 B14849719 tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a naphthyridine ring fused with a pyrrolidine ring, which is further substituted with a tert-butyl ester group. The presence of bromine and methyl groups adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves the use of organometallic reagents to form the spirocyclic structure.
Bromination and methylation: These functional groups are introduced through selective halogenation and alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups, along with the spirocyclic structure, allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its biological effects and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-indole]: Similar spirocyclic structure but different functional groups.
Spiro[pyrrolidine-3,3’-oxindole]: Another spirocyclic compound with distinct biological activities.
Spiro[isoquinoline-4,3’-pyrrolidine]: Features a spirocyclic structure with an isoquinoline ring.
The uniqueness of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the combination of the naphthyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H24BrN3O2 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
tert-butyl (2S)-6-bromo-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24BrN3O2/c1-11-13(18)9-12-5-6-17(20-14(12)19-11)7-8-21(10-17)15(22)23-16(2,3)4/h9H,5-8,10H2,1-4H3,(H,19,20)/t17-/m0/s1 |
InChI-Schlüssel |
MOIPCUSCRBBQLX-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
Kanonische SMILES |
CC1=C(C=C2CCC3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




